molecular formula C12H13ClN2O2 B15129034 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B15129034
M. Wt: 252.69 g/mol
InChI Key: ASTRZKUPOGLBSP-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a biochemical compound with the molecular formula C12H12N2O2·HCl. It is commonly used in proteomics research and other scientific studies .

Preparation Methods

The synthesis of 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of 4-cyanobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in studies involving protein interactions and enzyme activities.

    Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H12N2O2.ClH/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H

InChI Key

ASTRZKUPOGLBSP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl

Origin of Product

United States

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